

A Technical Guide to the Spectroscopic Profile of 3-Methoxybutane-1-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methoxybutane-1-thiol**, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data, offering a valuable reference for its characterization. The guide also outlines standardized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are broadly applicable to molecules of this class.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methoxybutane-1-thiol**. These predictions are generated using advanced computational models and provide a close approximation of expected experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.35	S	3H	-OCH₃
3.20 - 3.30	m	1H	-CH(OCH₃)-
2.55	t	2H	-CH ₂ -SH
1.70	q	2H	-CH2-CH2-
1.35	t	1H	-SH
1.20	d	3H	-CH(OCH3)CH3

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
75.5	-CH(OCH₃)-
56.0	-OCH₃
35.0	-CH ₂ -CH ₂ -
25.0	-CH ₂ -SH
20.0	-CH(OCH3)CH3

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2950-2850	С-Н	Stretching
2550-2600	S-H	Stretching (weak)
1465	С-Н	Bending
1100	C-O	Stretching
600-700	C-S	Stretching



Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
120	25	[M] ⁺ (Molecular Ion)
105	15	[M - CH ₃] ⁺
87	100	[M - SH]+
75	40	[CH(OCH3)CH2CH3]+
59	60	[CH(OCH3)CH3]+
45	80	[CH₂OH]+

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **3-Methoxybutane-1-thiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxybutane-1-thiol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 45 degrees.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same 125 MHz spectrometer. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024 scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

 Attenuated Total Reflectance (ATR)-FTIR: Place a drop of neat liquid 3-Methoxybutane-1thiol directly onto the crystal of an ATR-FTIR spectrometer. Record the spectrum from 4000



to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

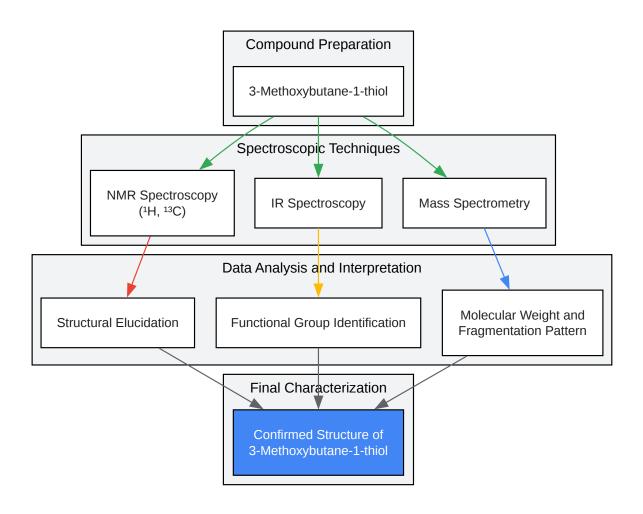
Mass Spectrometry (MS)

• Electron Ionization (EI)-MS: Introduce a dilute solution of **3-Methoxybutane-1-thiol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet. For EI, use a standard electron energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) should be set to scan a mass range of m/z 30-200.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Methoxybutane-1-thiol**.





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Caption: Workflow for Spectroscopic Analysis.

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